![molecular formula C16H19N3O3 B5563549 ethyl 2-[(4-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B5563549.png)

ethyl 2-[(4-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazono]acetate is a chemical compound with the molecular formula C11H13ClN2O3 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development and chemical and pharmaceutical production processes .

Synthesis Analysis

The synthesis of ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazono]acetate involves the reaction of p-anisidine with ethyl chloroacetate in the presence of sodium acetate and ethanol .Molecular Structure Analysis

The molecular structure of ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazono]acetate consists of an ethyl ester group, a chloro group, a hydrazone group, and a methoxyphenyl group .Physical And Chemical Properties Analysis

Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazono]acetate is a solid at room temperature. It has a molecular weight of 256.69 . The compound should be stored in a sealed container in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Interactions

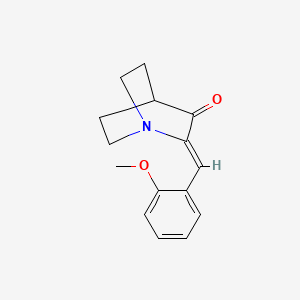

Ethyl 2-[(4-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate derivatives have been synthesized through various methods, leading to compounds that display interesting interaction dynamics. For example, the synthesis of similar compounds has been achieved through condensation reactions, highlighting their role as precursors for further chemical modifications. These compounds are characterized by spectroscopic methods such as FT-IR, NMR, and mass spectrometry, which reveal their complex interaction patterns, including hydrogen bonding and dimer formation through multiple interactions (Singh et al., 2013).

Structural and Spectroscopic Analysis

The molecular structure and spectroscopic properties of these derivatives have been extensively studied, combining experimental techniques with quantum chemical calculations. These studies provide insights into the vibrational modes, electronic transitions, and the nature of molecular interactions. The analysis confirms the existence of resonance-assisted hydrogen bonding in dimers, which is significant for understanding the compound's reactivity and stability (Singh et al., 2013).

Theoretical Approaches

Density functional theory (DFT) and Atoms in Molecules (AIM) theory have been applied to investigate the electronic structure, reactivity descriptors, and interaction energies of these compounds. These theoretical studies complement the experimental findings, offering a deeper understanding of the compounds' chemical behavior and potential applications in material science and molecular electronics. The computational analysis helps in predicting the sites and nature of interactions, which are crucial for designing compounds with desired properties (Singh et al., 2012).

Safety and Hazards

Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazono]acetate is classified as hazardous. It may cause long-lasting harmful effects to aquatic life . Safety precautions include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment .

Eigenschaften

IUPAC Name |

ethyl 5-[(4-methoxyphenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-5-22-16(20)14-10(2)15(17-11(14)3)19-18-12-6-8-13(21-4)9-7-12/h6-9,17H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVTYQJGAQTJPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)N=NC2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B5563467.png)

![N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563499.png)

![4-ethyl-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5563500.png)

![N-(3-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5563510.png)

![N-(2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5563536.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5563542.png)

![4-(methoxymethyl)-6-methyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5563554.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5563564.png)

![ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-piperazinyl]propanoate](/img/structure/B5563573.png)